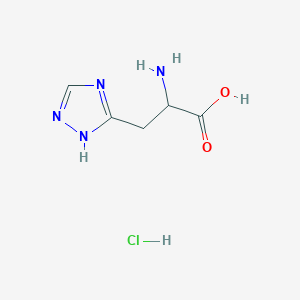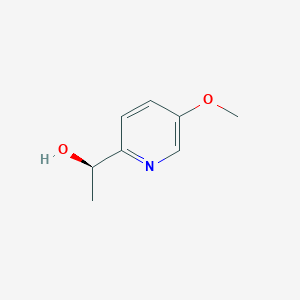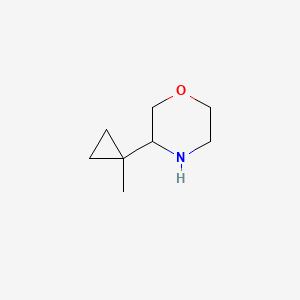
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a triazole ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides suggests a scalable approach for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.
Substitution: The nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and aminoguanidine hydrochloride for substitution reactions . Microwave irradiation is often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and other triazole-fused heterocycles .
Aplicaciones Científicas De Investigación
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride .
Uniqueness
What sets 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride apart is its unique combination of an amino group, a triazole ring, and a propanoic acid moiety. This structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClN4O2 |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |
Clave InChI |
FLLXZQKPJMRHHK-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)


![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)



